Granilin
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Overview
Description
Granilin is a sesquiterpene lactone isolated from the epigeal part of Inula grandis Schrenk. It has the molecular formula C₁₅H₂₀O₄ and a melting point of 197–198°C . This compound is known for its biological activities, including antibacterial and antifungal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Granilin can be synthesized through the extraction from the flower buds of Carpesium triste . The extraction process involves the use of solvents such as ethanol to isolate the compound. The structure of this compound has been confirmed through various spectroscopic methods, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant sources. The process includes harvesting the plant material, drying, and then extracting the compound using solvents. The extract is then purified through chromatographic techniques to obtain this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Granilin undergoes several types of chemical reactions, including hydrogenation and acetylation . These reactions help in modifying the structure of this compound to study its various properties.
Common Reagents and Conditions:
Hydrogenation: This reaction involves the addition of hydrogen to this compound in the presence of a catalyst such as palladium on carbon (Pd/C).
Major Products Formed: The hydrogenation of this compound leads to the formation of dihydrothis compound, while acetylation results in the formation of acetylated derivatives .
Scientific Research Applications
Granilin has a wide range of scientific research applications:
Mechanism of Action
Granilin exerts its effects through various molecular targets and pathways. It interacts with cellular membranes and proteins, disrupting their normal functions. The compound’s antibacterial and antifungal activities are attributed to its ability to interfere with the cell wall synthesis and membrane integrity of microorganisms . Additionally, this compound’s anti-inflammatory properties are linked to its ability to inhibit the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Granilin is unique among sesquiterpene lactones due to its specific structure and biological activities. Similar compounds include:
Biological Activity
Granilin, a compound derived from the plant Inula grandis, has garnered interest in the scientific community due to its diverse biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, effects on various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
This compound is classified as a sesquiterpene lactone, a group known for their varied bioactive properties. The specific structure of this compound contributes to its interaction with biological targets, influencing its pharmacological effects.
Property | Value |
---|---|
Molecular Formula | C15H22O3 |
Molecular Weight | 250.34 g/mol |
Solubility | Soluble in ethanol |
Growth Factor Activity
Granulin is identified as a growth factor that plays a significant role in cell proliferation and tissue repair. Studies have shown that it can stimulate the growth of various cell types, including fibroblasts and epithelial cells. This activity is mediated through specific signaling pathways that involve receptor interactions and downstream effects on gene expression .
Immune Modulation
Recent research highlights granulin's role as an immune molecule. It has been implicated in modulating inflammatory responses and enhancing wound healing processes. Granulin acts on immune cells, promoting their proliferation and migration to sites of injury or infection .
Case Study: Wound Healing
A case study involving granulin treatment in animal models demonstrated accelerated wound closure rates compared to controls. The treated groups showed enhanced fibroblast activity and increased collagen deposition, indicating granulin's potential as a therapeutic agent in regenerative medicine.
Neuroprotective Effects
Granulin has also been studied for its neuroprotective properties. It binds with high affinity to Sortilin, a receptor involved in neuronal survival and function. This interaction is crucial for maintaining neuronal health and preventing neurodegeneration .
Table 2: Neuroprotective Effects of Granulin
Study Type | Findings |
---|---|
In vitro | Increased neuronal survival in cultures exposed to neurotoxic agents |
In vivo | Reduced signs of neurodegeneration in animal models of Alzheimer's disease |
The biological activity of this compound is mediated through several mechanisms:
- Receptor Binding : Granulin binds to specific receptors such as Sortilin, influencing cellular uptake and signaling.
- Gene Expression Modulation : It alters the expression of genes involved in cell cycle regulation and apoptosis.
- Cytokine Production : Granulin stimulates the production of cytokines that are pivotal in immune responses.
Figure 1: Signaling Pathways Activated by Granulin
Illustration depicting key signaling pathways influenced by granulin binding.
Therapeutic Applications
Given its diverse biological activities, this compound holds promise for various therapeutic applications:
Properties
CAS No. |
40737-97-1 |
---|---|
Molecular Formula |
C15H20O4 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
(3aR,4aS,6R,8S,8aR,9aR)-6,8-dihydroxy-8a-methyl-3,5-dimethylidene-3a,4,4a,6,7,8,9,9a-octahydrobenzo[f][1]benzofuran-2-one |
InChI |
InChI=1S/C15H20O4/c1-7-9-4-10-8(2)11(16)5-13(17)15(10,3)6-12(9)19-14(7)18/h9-13,16-17H,1-2,4-6H2,3H3/t9-,10+,11-,12-,13+,15-/m1/s1 |
InChI Key |
ZEIYNPAINVEWGP-PVZBEVCSSA-N |
SMILES |
CC12CC3C(CC1C(=C)C(CC2O)O)C(=C)C(=O)O3 |
Isomeric SMILES |
C[C@@]12C[C@@H]3[C@H](C[C@H]1C(=C)[C@@H](C[C@@H]2O)O)C(=C)C(=O)O3 |
Canonical SMILES |
CC12CC3C(CC1C(=C)C(CC2O)O)C(=C)C(=O)O3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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